alpha-Cyano-4-hydroxycinnamic acid butylamine salt mechanism of action
alpha-Cyano-4-hydroxycinnamic acid butylamine salt mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of α-Cyano-4-hydroxycinnamic Acid (α-CHCA)
Executive Summary
α-Cyano-4-hydroxycinnamic acid (α-CHCA) is a small organic molecule with a significant dual identity in the scientific community. Primarily recognized for its indispensable role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, it facilitates the analysis of a wide range of biomolecules, particularly peptides and proteins.[1][2][3] Beyond this analytical application, α-CHCA has emerged as a potent bioactive compound, demonstrating significant therapeutic potential as an inhibitor of monocarboxylate transporters (MCTs).[4][5][6][7] This inhibition disrupts the metabolic landscape of cancer cells, leading to decreased proliferation, induction of apoptosis, and synergistic effects with other anti-cancer agents. This guide provides an in-depth exploration of both the physicochemical and biological mechanisms of action of α-CHCA, offering field-proven insights for researchers, scientists, and drug development professionals. It will detail the causality behind its function in MALDI-MS, its targeted action on MCTs, the downstream cellular signaling cascades it modulates, and validated experimental protocols for its study.
Introduction to α-Cyano-4-hydroxycinnamic Acid and its Butylamine Salt
α-Cyano-4-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid family.[3] It is a crystalline, yellow-colored powder that is slightly soluble in water but soluble in polar organic solvents.[8] While this guide focuses on the active α-CHCA molecule, it is often formulated as a butylamine salt. The primary purpose of creating a salt form, such as the alpha-cyano-4-hydroxycinnamic acid butylamine salt, is typically to enhance the compound's solubility and stability in aqueous solutions, which is crucial for preparing stock solutions for biological experiments. The mechanism of action, however, is attributed to the α-cyano-4-hydroxycinnamate anion upon dissociation.
This dual-use molecule serves as a foundational tool in proteomics and as a promising lead compound in oncological research, making a comprehensive understanding of its action essential for its effective application in both fields.
The Physicochemical Mechanism: α-CHCA in MALDI Mass Spectrometry
The most widespread application of α-CHCA is as a matrix in MALDI-MS, a soft ionization technique that enables the analysis of large, non-volatile biomolecules.[9] Its effectiveness stems from its ability to co-crystallize with analytes, absorb laser energy, and facilitate a gentle transfer of charge to the analyte molecules, allowing them to enter the gas phase as intact ions.
Core Principles of α-CHCA Matrix Action:
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Energy Absorption: α-CHCA has a strong absorbance at the wavelength of the nitrogen lasers (337 nm) typically used in MALDI instruments. This allows the matrix to absorb the vast majority of the laser energy, preventing direct, harsh laser exposure that would fragment the delicate analyte.
-
Co-crystallization: The analyte is embedded within the crystalline structure of the α-CHCA matrix. This isolates individual analyte molecules, preventing aggregation and promoting efficient ionization.
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Soft Ionization: Upon rapid heating by the laser pulse, the matrix sublimes, carrying the analyte with it into the gas phase. Proton transfer from the acidic matrix to the analyte is a key step, resulting in the formation of protonated analyte ions (e.g., [M+H]⁺) that can be analyzed by the mass spectrometer.[9]
The chemical properties of α-CHCA make it particularly suitable for the analysis of peptides and smaller proteins (0.7 to 20 kDa).[2]
Experimental Workflow: MALDI-MS Sample Preparation
Caption: Workflow for preparing a sample for MALDI-MS analysis using α-CHCA matrix.
Protocol 1: Standard α-CHCA Matrix Preparation for Peptide Analysis
-
Objective: To prepare a saturated α-CHCA matrix solution for spotting peptide samples for MALDI-TOF analysis.
-
Materials:
-
Methodology:
-
Prepare the matrix solvent: A common solvent is 50% ACN / 0.1% TFA in water. To make 1 mL, mix 500 µL ACN, 1 µL TFA, and 499 µL ultrapure water.
-
Create a saturated solution: Add approximately 10 mg of α-CHCA to 1 mL of the matrix solvent in a microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete saturation. A brief sonication can also be used.[12]
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved matrix crystals.
-
Carefully transfer the supernatant to a new, clean tube. This saturated solution is ready for use.
-
For sample spotting, mix the prepared matrix solution 1:1 (v/v) with the peptide sample directly on the MALDI target plate ("dried-droplet" method) and allow it to air dry completely.
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The Primary Biological Mechanism: Inhibition of Monocarboxylate Transporters (MCTs)
Beyond the mass spectrometer, α-CHCA is a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs).[5][13] MCTs are a family of proton-linked plasma membrane transporters responsible for the transport of crucial metabolites like lactate and pyruvate.[7][14][15]
Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by high rates of glycolysis and lactate production, even in the presence of oxygen.[8] To avoid toxic intracellular acidification, cancer cells upregulate MCTs, particularly MCT1 and MCT4, to export lactate. By inhibiting this efflux, α-CHCA disrupts a critical process for cancer cell survival and proliferation.[14][15]
α-CHCA demonstrates selectivity, with studies indicating a 10-fold higher selectivity for MCT1 compared to other isoforms.[4] It is also known to inhibit MCT2 and MCT4, though often at higher concentrations, while MCT3 is insensitive to its effects.[4]
Quantitative Inhibition Data
| Transporter Target | Reported Inhibition Value (Ki / IC50) | Cell/System Context | Reference |
| Mitochondrial Pyruvate Carrier | Ki = 6.3 µM | Rat Liver Mitochondria | [5][13] |
| Monocarboxylate Transporter 1 (MCT1) | IC50 = 1.5 µM | Rat Heart Mitochondria | [7][12] |
Note: Specific Ki values for individual MCT isoforms can vary depending on the experimental system.
Diagram of MCT Inhibition
Caption: α-CHCA blocks the MCT1 transporter, preventing lactate efflux and causing intracellular accumulation.
Downstream Cellular Consequences of MCT Inhibition
The blockade of lactate and pyruvate transport by α-CHCA triggers a cascade of downstream events that are detrimental to cancer cells.
Metabolic Disruption and Intracellular Acidification
By inhibiting lactate export, α-CHCA forces the accumulation of lactic acid within the cell. This leads to a drop in intracellular pH (acidification), which can disrupt the function of numerous pH-sensitive enzymes, including those central to glycolysis. This creates a state of severe metabolic stress, reducing the cell's ability to generate ATP and essential biosynthetic precursors.
Induction of Apoptosis
A primary consequence of the metabolic crisis induced by α-CHCA is the initiation of apoptosis, or programmed cell death.[9] This has been observed in multiple cancer cell lines, including breast cancer and pancreatic cancer.[14][16] The mechanisms are multifaceted and involve key signaling pathways:
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Modulation of Bcl-2 Family Proteins: Studies in breast cancer cells show that treatment with a derivative of α-CHCA leads to an increase in the pro-apoptotic protein Bax and a favorable shift in the Bax/Bcl-2 ratio, which is a critical checkpoint for initiating the mitochondrial pathway of apoptosis.[14][17]
-
Stimulation of the p38 MAPK Pathway: In pancreatic cancer cells, α-CHCA was found to strongly stimulate the p38 signaling pathway while inhibiting the ERK pathway.[16] The p38 pathway is a known transducer of cellular stress signals that can lead to apoptosis. Crucially, inhibiting the p38 pathway partially reversed the apoptotic effects of α-CHCA, confirming this as a key mechanism of action in this context.[16]
Diagram of Apoptotic Signaling Pathway
Caption: Downstream signaling events following MCT1 inhibition by α-CHCA, leading to apoptosis.
Cytostatic and Cytotoxic Effects
The combined effects of metabolic disruption and apoptosis induction result in both cytostatic (inhibition of cell proliferation) and cytotoxic (cell killing) outcomes. The sensitivity of cancer cells to α-CHCA often correlates with their expression of MCT1 and their dependence on lactate transport.[4] For example, U251 glioma cells, which have high levels of MCT1, exhibit a cytotoxic response (cell death), whereas less sensitive SW1088 cells show a primarily cytostatic effect.[4]
| Cell Line | Cancer Type | Observed Effect | Concentration / Time | Reference |
| MCF-7, MDA-MB-231, T47D | Breast Cancer | Dose- and time-dependent decrease in proliferation and viability; induction of apoptosis and necrosis. | 200 µmol/L for 48h | [14][15] |
| U251 | Glioblastoma | Inhibition of cell proliferation and induction of cell death (cytotoxic). | Not specified | [4] |
| SW1088 | Glioblastoma | Inhibition of cell proliferation only (cytostatic). | Not specified | [4] |
| 6606PDA, 7265PDA | Pancreatic Cancer | Inhibition of cell proliferation and induction of cell death. | Not specified | [16] |
Experimental Protocols for Investigation
Validating the mechanism of action of α-CHCA requires robust and reproducible experimental protocols.
Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with α-CHCA.
-
Causality: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of α-CHCA (e.g., 0, 50, 100, 200 µM) for a specified time (e.g., 48 hours).[18]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add FITC-labeled Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells immediately by flow cytometry.[18]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Western Blot for p38 MAPK Activation
-
Objective: To determine if α-CHCA treatment leads to the activation (phosphorylation) of p38 MAPK.
-
Causality: Many signaling proteins are activated via phosphorylation. A specific antibody against the phosphorylated form of a protein (e.g., phospho-p38) allows for the direct measurement of its activation state relative to the total amount of that protein.
-
Methodology:
-
Treat cells with α-CHCA as described in the apoptosis protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 MAPK.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH or EF-1α.[18]
-
Emerging Applications and Future Directions
The unique properties of α-CHCA are paving the way for novel therapeutic strategies.
-
Targeted Drug Delivery: Because many cancer cells overexpress MCTs, α-CHCA has been explored as a vector molecule to target therapies specifically to these cells. Liposomes coated with α-CHCA showed enhanced uptake in MCT-1 overexpressing cancer cell lines, demonstrating a proof-of-concept for targeted nanoparticle delivery.[19][20]
-
Combination Therapy: The metabolic stress induced by α-CHCA can sensitize cancer cells to other treatments. A significant synergistic effect was observed when combining α-CHCA with metformin (an oxidative phosphorylation inhibitor), leading to major inhibition of pancreatic cancer cell proliferation and migration.[16] This suggests that a dual-pronged attack on cancer metabolism is a highly effective strategy.
-
Antioxidant Properties: α-CHCA has also been shown to possess antioxidant characteristics, protecting cells from oxidative stress induced by reactive oxygen species.[19] This property could be beneficial in therapeutic contexts where reducing oxidative damage is desired.
Conclusion
α-Cyano-4-hydroxycinnamic acid is a remarkable molecule whose mechanism of action spans the disparate fields of analytical chemistry and cancer biology. As a MALDI matrix, its physicochemical properties of energy absorption and co-crystallization are paramount. As a bioactive agent, its potent and selective inhibition of monocarboxylate transporters places it at the center of cancer metabolism research. By blocking lactate efflux, α-CHCA induces a state of metabolic crisis, leading to intracellular acidification, cell cycle arrest, and apoptosis, mediated by key stress-activated signaling pathways like p38 MAPK. The continued elucidation of these mechanisms, coupled with innovative applications in drug delivery and combination therapies, ensures that α-CHCA will remain a subject of intense and fruitful scientific investigation.
References
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